molecular formula C13H13NO5 B129210 (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione CAS No. 110351-94-5

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione

Cat. No. B129210
CAS RN: 110351-94-5
M. Wt: 263.25 g/mol
InChI Key: IGKWOGMVAOYVSJ-ZDUSSCGKSA-N
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Description

“(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione” is an intermediate used in the synthesis of Exatecan . It has a molecular formula of C13H13NO5 and a molecular weight of 263.25 .


Synthesis Analysis

The compound is synthesized from commercially available citrazinic acid, which is converted in four steps into 2-chloro-6-methoxypyridine . An ortho-directed metalation followed by reaction with a formamide produces an aldehyde with the required 2,3,4,6-substituted pyridine . After refunctionalization of the aldehyde, the chloropyridine is converted into an ester by a palladium-mediated carbonylation reaction . A Wittig reaction and racemic osmylation produce a diol, which is resolved by an efficient lipase resolution .


Molecular Structure Analysis

The molecular structure of this compound is based on the indolizine core, which is a nitrogen-containing heterocycle . The structure also includes a pyrano ring, contributing to its complex structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include metalation, formamide reaction, refunctionalization of the aldehyde, palladium-mediated carbonylation, Wittig reaction, and racemic osmylation .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 666.6±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.6 mmHg at 25°C . It has a molar refractivity of 62.8±0.4 cm3, a polar surface area of 84 Å2, and a molar volume of 174.9±5.0 cm3 .

Scientific Research Applications

Synthesis of Fluorescent Molecules

Indolizine derivatives like this compound have been noted for their excellent fluorescence properties . They can be used as organic fluorescent molecules in both biological and material applications. This particular derivative could be synthesized for use in fluorescence imaging, aiding in the visualization of cellular structures and functions.

Biological Activity Studies

The indolizine core structure is associated with a variety of potential biological activities . Research into this compound could explore its efficacy in pharmacological contexts, such as antimicrobial, antiviral, or anticancer agents.

Development of Organic Dyes

Due to its structural complexity and potential for fluorescence, this compound could be utilized in the development of new organic dyes . These dyes could have applications in fabric coloring, ink production, or as colorimetric sensors in various industries.

Material Science Applications

The fluorescent properties of indolizine derivatives make them suitable for creating materials with specific light-emitting properties . This compound could be incorporated into the design of new materials for OLEDs (organic light-emitting diodes) or other electronic displays.

Chemical Synthesis Methodology

The synthesis of this compound involves radical cyclization/cross-coupling, which is a method receiving increasing attention for its efficiency and atom-economy . Studying this compound could lead to advancements in synthetic methodologies, potentially benefiting the synthesis of other complex organic molecules.

Two-Photon Absorption Research

Indolizine derivatives have been implicated in studies related to two-photon absorption . This compound could be researched for its two-photon absorption properties, which have implications in photodynamic therapy and 3D microfabrication.

Artificial Photosynthesis

The compound’s potential in fluorescence and energy transfer makes it a candidate for artificial photosynthesis research . Its role in light-harvesting complexes could be explored to improve the efficiency of converting solar energy into chemical energy.

Excited-State Intramolecular Proton Transfer (ESIPT)

Given its structural features, this compound might participate in ESIPT processes . Research in this area could lead to a deeper understanding of fluorescence mechanisms and the development of ESIPT-based sensors.

Future Directions

The compound is a key intermediate for the synthesis of camptothecin analogs, including Irinotecan . As such, its future directions are likely tied to the development and synthesis of these analogs .

properties

IUPAC Name

(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWOGMVAOYVSJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436954
Record name (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione

CAS RN

110351-94-5
Record name (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ4S6C3GB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Reactant of Route 2
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Reactant of Route 3
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Reactant of Route 4
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Reactant of Route 5
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione
Reactant of Route 6
(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione

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